MARK4 inhibitor 1

Description

BenchChem offers high-quality MARK4 inhibitor 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MARK4 inhibitor 1 including the price, delivery time, and more detailed information at info@benchchem.com.

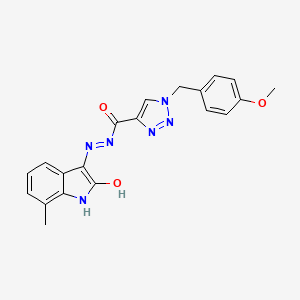

Structure

3D Structure

Properties

Molecular Formula |

C20H18N6O3 |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |

InChI |

InChI=1S/C20H18N6O3/c1-12-4-3-5-15-17(12)21-20(28)18(15)23-24-19(27)16-11-26(25-22-16)10-13-6-8-14(29-2)9-7-13/h3-9,11,21,28H,10H2,1-2H3 |

InChI Key |

KACGMLSYPGROFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Fundamental Significance of Mark4 in Biological Systems

Microtubule Affinity-Regulating Kinase 4 (MARK4) as a Serine/Threonine Kinase

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a member of the serine/threonine kinase family, enzymes that catalyze the transfer of a phosphate (B84403) group to the serine or threonine amino acid residues of proteins. wikipedia.orguniprot.orgnih.gov Encoded by the MARK4 gene on human chromosome 19, it is one of four highly conserved members of the MARK/Par-1 (Partitioning-defective 1) family of kinases. wikipedia.orgnih.gov The primary function of MARK4 is to phosphorylate microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4. uniprot.orgnih.gov This phosphorylation causes the MAPs to detach from microtubules, which in turn increases microtubule dynamics. wikipedia.orgnih.gov This regulation of microtubule stability is crucial for a variety of fundamental cellular activities. wikipedia.orgresearchgate.net

The MARK4 protein has a well-defined structure, consisting of a protein kinase domain, a ubiquitin-associated (UBA) domain, and a kinase-associated (KA1) domain, which are essential for its function. nih.gov Activation of its kinase activity occurs through the phosphorylation of a specific threonine residue (Thr214) in its activation loop. nih.gov

Physiological Roles of MARK4 in Cellular Homeostasis

MARK4's ability to regulate microtubule dynamics gives it a pivotal role in maintaining cellular balance and function. Its involvement spans from structural organization to complex signaling networks.

MARK4 is fundamentally involved in the organization of the microtubule network. nih.gov Microtubules are dynamic polymers essential for cell structure, intracellular transport, and cell division. cellsignal.combosterbio.com By phosphorylating MAPs and causing their release, MARK4 promotes the transition of microtubules from a stable to a dynamic state. wikipedia.orgnih.gov This activity is critical for establishing and maintaining cell polarity, which is the asymmetric organization of cellular components. wikipedia.orgresearchgate.netnih.gov Studies have shown that MARK4 co-localizes with the centrosome, a major microtubule-organizing center, and microtubules within cells. nih.gov In differentiated nerve cells, for instance, MARK4 is found at the tips of neurite-like processes, suggesting its direct role in neuronal microtubule organization. nih.gov Research in Sertoli cells has further demonstrated that MARK4 is essential for the integrity of the blood-testis barrier, and its depletion leads to the retraction of microtubules from the cell edge, disrupting the cytoskeletal organization. nih.gov

The dynamic regulation of microtubules is a prerequisite for the successful completion of the cell cycle. MARK4 plays a significant role in this process, particularly in the transition from the G1 to the S phase and during mitosis. uniprot.orgresearchgate.net The enzyme is expressed throughout the cell cycle and is particularly active during mitosis. researchgate.net Depletion of MARK4 has been shown to arrest cells in the G1 phase, reducing the number of cells entering the S and G2/M phases, which highlights its importance for cell cycle progression. researchgate.net Furthermore, MARK4 has two main isoforms, MARK4L and MARK4S, which are expressed differently in various tissues. nih.gov The MARK4S isoform is highly expressed in the normal brain and is thought to be involved in neuronal differentiation, while the MARK4L isoform is upregulated in certain cancer cells, suggesting its involvement in cell cycle regulation and proliferation. nih.gov

MARK4 functions as a key signaling hub, interacting with and modulating several critical intracellular signaling pathways that govern cell growth, proliferation, and survival.

Hippo Pathway: MARK4 acts as a negative regulator of the Hippo signaling pathway. researchgate.netnih.gov It can bind to and phosphorylate core components of the Hippo pathway, such as MST1/2 and SAV, which inhibits the pathway's tumor-suppressive function. nih.govnih.gov This leads to the activation of the transcriptional co-activators YAP/TAZ, promoting cell proliferation and migration, particularly in the context of breast cancer. nih.govalzdiscovery.org

mTOR Pathway: MARK4 negatively regulates the mTORC1 complex, a central controller of cell growth and metabolism. uniprot.org It achieves this by phosphorylating RPTOR, a component of the mTORC1 complex, thereby disrupting its activity. uniprot.org Dysregulation of the mTOR pathway is implicated in neurodevelopmental and neurodegenerative disorders, and gain-of-function variants in MARK4 have been shown to upregulate this pathway. nih.govmedrxiv.orgresearchgate.net

NF-κB Pathway: The NF-κB pathway is crucial for inflammatory responses. MARK4 has been shown to interact with key components of this pathway, suggesting its role in modulating inflammation. researchgate.net

Wnt Pathway: The Wnt/β-catenin signaling pathway is essential for development and tissue homeostasis. embopress.org While direct regulation is complex, the Hippo pathway, which is modulated by MARK4, is known to functionally interact with and inhibit Wnt/β-catenin signaling. embopress.org

| Signaling Pathway | Role of MARK4 | Key Interacting Proteins | Outcome of MARK4 Activity | Reference |

|---|---|---|---|---|

| Hippo | Negative Regulator | MST1/2, SAV, LATS1/2 | Promotes YAP/TAZ activity, cell proliferation, and migration | nih.govnih.govalzdiscovery.org |

| mTOR | Negative Regulator | RPTOR (mTORC1 component) | Inhibits mTORC1 complex activity | uniprot.orgnih.gov |

| NF-κB | Modulator | - | Involvement in inflammatory responses | researchgate.net |

| Wnt | Indirect Modulator | - | Potential inhibition via Hippo pathway crosstalk | embopress.org |

Pathological Implications of MARK4 Dysregulation

Given its central role in fundamental cellular processes, the dysregulation of MARK4 expression or activity is implicated in several human diseases, most notably neurodegenerative disorders.

A primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies is the formation of intracellular neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. ingentaconnect.comnih.gov MARK4 is a key kinase responsible for phosphorylating tau, particularly at the Serine-262 residue, which is a critical step that causes tau to detach from microtubules and initiates the cascade of pathological hyperphosphorylation. alzdiscovery.orgingentaconnect.comnih.gov

Research has consistently shown that MARK4 levels are elevated in the brains of Alzheimer's patients, and this increased expression correlates with the severity of the disease, as measured by Braak stages. wikipedia.orgnih.govalzdiscovery.org This elevation leads to the disintegration of the microtubule network, impairing neuronal function and ultimately contributing to neuronal death. ingentaconnect.comnih.gov Studies using mouse models of tauopathy have demonstrated that ablating or knocking out the Mark4 gene reduces pathological tau forms, lessens neurodegeneration, and improves memory deficits. nih.govoup.comnih.gov

Because of its critical role in initiating tau pathology, MARK4 has emerged as a promising therapeutic target for Alzheimer's disease and other tauopathies. ingentaconnect.comnih.gov The development of specific molecules to inhibit MARK4's kinase activity is an active area of research. One such molecule is MARK4 inhibitor 1 , a potent inhibitor with a reported IC50 of 1.54 μM. targetmol.comglpbio.commedchemexpress.com This compound and others like it are being investigated for their potential to manage diseases driven by abnormal cell proliferation and pathological tau phosphorylation by targeting the MARK4 enzyme. glpbio.commedchemexpress.comadooq.com

Contribution to Oncogenesis and Cancer Progression

The aberrant expression of MARK4 has been strongly linked to the onset and progression of numerous cancers. medchemexpress.com Its role in oncogenesis is multifaceted:

Disruption of Microtubule Dynamics: By altering the stability of microtubules, MARK4 can interfere with the proper formation of the mitotic spindle during cell division. This can lead to chromosomal instability, a hallmark of cancer.

Modulation of Key Signaling Pathways: MARK4 is known to influence several signaling pathways critical for cell growth, proliferation, and survival. These include the NF-κB, mTOR, and Hippo signaling pathways. selleckchem.com Dysregulation of these pathways is a common feature of many cancers. For instance, MARK4 can act as a negative controller of the Hippo-kinase cassette, which in turn promotes the activity of YAP/TAZ, oncoproteins that drive cell proliferation and inhibit apoptosis. selleckchem.com

Promotion of Metastasis: Research has indicated that MARK4 is involved in the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties, enabling them to metastasize to distant organs. nih.gov

Studies have shown that MARK4 is overexpressed in various cancer cell lines, including those from breast cancer (MCF-7, MDA-MB-435s) and hepatocellular carcinoma (HepG2). nih.govnih.gov

Involvement in Metabolic Diseases (e.g., Diabetes, Obesity)

Beyond its role in cancer, MARK4 has been identified as a key regulator of cellular energy metabolism. Its involvement in metabolic diseases such as obesity and type 2 diabetes is an area of growing research.

Studies have shown that the ablation of the MARK4 gene in mice leads to protection from diet-induced obesity and improves insulin (B600854) sensitivity. medchemexpress.com This is achieved, in part, through the upregulation of AMPK (AMP-activated protein kinase), a central regulator of energy homeostasis. medchemexpress.com Conversely, overexpression of MARK4 has been associated with impaired glucose homeostasis and insulin resistance. medchemexpress.com These findings suggest that MARK4 plays a critical role in the body's metabolic balance.

Role in Inflammatory Processes

Chronic inflammation is a known driver of many diseases, including cancer and metabolic disorders. MARK4 has been implicated as a key player in inflammatory signaling pathways. A significant discovery has been the interaction of MARK4 with the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines. medchemexpress.com

Research has demonstrated that MARK4 can bind to NLRP3 and facilitate its transport to the microtubule-organizing center, a critical step for the assembly and activation of the inflammasome. medchemexpress.com By controlling the spatial arrangement of NLRP3, MARK4 effectively orchestrates the inflammatory response. medchemexpress.com Inhibition of MARK4 has been shown to impair NLRP3 inflammasome activation, thereby reducing inflammation. medchemexpress.com

Rationale for MARK4 as a Therapeutic Target

The consistent overexpression of MARK4 in a variety of cancers, coupled with its integral roles in oncogenesis, metabolic dysregulation, and inflammation, makes it a compelling target for therapeutic intervention. The development of small molecule inhibitors that can selectively target MARK4 holds the promise of a targeted therapy with the potential to impact multiple disease-driving pathways simultaneously.

The inhibition of MARK4 could theoretically lead to:

The arrest of cancer cell proliferation and induction of apoptosis (programmed cell death).

The prevention of tumor metastasis.

The improvement of insulin sensitivity and glucose metabolism.

The dampening of chronic inflammatory responses.

It is this therapeutic potential that has driven the research and development of specific MARK4 inhibitors, including the compound known as "MARK4 inhibitor 1".

Research Findings on MARK4 inhibitor 1

"MARK4 inhibitor 1" (CAS 2271081-58-2) is a potent and selective inhibitor of the MARK4 enzyme. glpbio.com It has been the subject of preclinical research to evaluate its therapeutic potential, particularly in the context of cancer.

In Vitro Efficacy:

Biochemical assays have determined that "MARK4 inhibitor 1" inhibits the kinase activity of MARK4 with a half-maximal inhibitory concentration (IC50) of 1.54 μM. glpbio.com This demonstrates its direct and potent effect on the target enzyme.

Further studies in cancer cell lines have revealed its anti-proliferative and pro-apoptotic effects. medchemexpress.comnih.gov In breast cancer cell lines (MCF-7 and MDA-MB-435s) and a hepatocellular carcinoma cell line (HepG2), "MARK4 inhibitor 1" was shown to inhibit cell proliferation and migration. medchemexpress.com The compound also successfully induced apoptosis in these cancerous cells. medchemexpress.com

| Property | Value | Reference |

| Compound Name | MARK4 inhibitor 1 | |

| CAS Number | 2271081-58-2 | glpbio.com |

| Molecular Formula | C20H18N6O3 | glpbio.com |

| Molecular Weight | 390.4 g/mol | glpbio.com |

| IC50 for MARK4 | 1.54 μM | glpbio.com |

Interactive Data Table: Effect of MARK4 inhibitor 1 on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis | 6.22 | medchemexpress.comnih.gov |

| MDA-MB-435s | Breast Cancer | Inhibition of cell proliferation, induction of apoptosis | 9.94 | medchemexpress.comnih.gov |

| HepG2 | Hepatocellular Carcinoma | Inhibition of cell proliferation, induction of apoptosis | 8.14 | medchemexpress.comnih.gov |

Discovery and Initial Characterization of Mark4 Inhibitor 1

Identification of MARK4 Inhibitor 1 as a Potent MARK4 Modulator

MARK4 inhibitor 1 has been identified as a potent modulator of MARK4 activity. Its efficacy has been established through quantitative enzymatic inhibition assays, demonstrating a strong capacity to inhibit the kinase's function.

Quantitative enzymatic assays have been crucial in establishing the potency of MARK4 inhibitor 1. These studies assess the compound's ability to inhibit MARK4's enzymatic activity, typically measured by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Quantitative Enzymatic Inhibition of MARK4

| Target Kinase | IC50 (μM) |

| MARK4 | 1.54 |

Note: The IC50 value of 1.54 μM for MARK4 inhibitor 1 was reported across multiple sources medchemexpress.comselleckchem.comadooq.comglpbio.comtargetmol.com. Other studies investigating related compounds, such as compound '4h', reported IC50 values of 1.74 μM and 1.47 μM acs.orgnih.gov.

The low micromolar IC50 value indicates that MARK4 inhibitor 1 is a potent inhibitor of MARK4 in vitro. This potency is a key characteristic in its initial characterization, suggesting its potential for further investigation as a therapeutic agent.

Selectivity Profile of MARK4 Inhibitor 1

A critical aspect of characterizing any potential drug candidate is its selectivity profile. This involves evaluating its inhibitory activity against a broad range of kinases to understand its specificity and potential for off-target effects.

Studies have evaluated the selectivity of MARK4 inhibitor 1, or closely related analogs, against panels of kinases. For instance, compound '4h', described as a promising MARK4 inhibitor, was tested against a panel of 30 kinases from the CAMK family acs.orgnih.gov. These evaluations are essential for understanding the compound's specificity and identifying potential cross-reactivity with other kinases.

Table 2: Kinase Inhibition Profile of Compound '4h' Against a Kinase Panel (at 10 μM)

| Kinase | Inhibition (%) |

| MARK4 | >80% |

| MARK1 | Moderate |

| CAMKIV | Moderate |

| MAPKAPK2 | Moderate |

| DAPK1 | Moderate |

| Other 23 | <20% |

Note: Data is based on the evaluation of compound '4h' acs.orgnih.gov.

The results from kinase panel screening indicate that MARK4 inhibitor 1 (or its analog '4h') exhibits preferential inhibition of MARK4 compared to other kinases within the CAMK family acs.orgnih.gov. While moderate inhibition was observed for MARK1, CAMKIV, MAPKAPK2, and DAPK1, a significant portion of the tested kinases (23 out of 30) showed less than 20% inhibition at a concentration of 10 μM. This suggests a degree of selectivity for MARK4, which is a desirable trait for a therapeutic agent, potentially minimizing off-target effects.

Medicinal Chemistry and Structural Biology of Mark4 Inhibitor 1

Chemical Design and Synthetic Approaches for MARK4 Inhibitor 1 and Related Compounds

The development of potent and selective inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4) is a significant area of research, given the enzyme's role in various pathologies, including cancer and neurodegenerative diseases. researchgate.netresearchgate.net The design of these small-molecule inhibitors often involves sophisticated medicinal chemistry strategies to optimize their interaction with the target enzyme.

Pharmacophoric hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores (structural units with desired biological activity) to create a single hybrid molecule. nih.govresearchgate.net This approach aims to develop therapeutic agents with potentially improved affinity, selectivity, and reduced side effects compared to the individual components. nih.gov

In the context of MARK4 inhibition, this strategy has been effectively employed to design novel chemical architectures. One notable example is the development of a series of small-molecule arylaldoxime/5-nitroimidazole conjugates. nih.gov Researchers designed these hybrids by combining the arylaldoxime scaffold, a structural motif found in various chemotypes with kinase-inhibiting properties, with a 5-nitroimidazole ring. nih.gov The rationale was to leverage the distinct properties of each pharmacophore to create a potent and selective MARK4 inhibitor. The molecular hybridization of the 5-nitroimidazole scaffold with a substituted oxime core led to the identification of a new class of potent MARK4 inhibitors. nih.gov This strategic combination of pharmacophores proved to be an effective tool for the design and development of promising MARK4 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of MARK4 Inhibitor 1 and Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. collaborativedrug.com For MARK4 inhibitors, SAR studies have been instrumental in identifying key structural features required for potent inhibition and in optimizing lead compounds.

Through extensive SAR studies, several key structural determinants have been identified for effective MARK4 inhibition across different chemical scaffolds.

Arylaldoxime/5-Nitroimidazole Hybrids: For this class of compounds, the core structure combining an arylaldoxime and a 5-nitroimidazole ring is essential for activity. The presence of a trifluoromethyl (-CF3) group on the aryl ring was found to have remarkable significance in designing potent inhibitors within this series. nih.gov

Acridone (B373769) Derivatives: In acridone-based inhibitors, docking models have shown that the benzyl (B1604629) ring extends towards the DFG (Asp-Phe-Gly) motif in the active site of MARK4, suggesting this orientation is a key determinant for inhibition. nih.gov

Pyrimidine-Based Scaffolds: For pyrazolopyrimidine inhibitors, the core structure is crucial as it interacts with the ATP binding site. researchgate.net The design of these molecules often involves a central pyrimidine (B1678525) ring flanked by various substituents that modulate activity. frontiersin.org

The nature and position of substituents on the core scaffold of an inhibitor play a crucial role in modulating its potency and selectivity.

In studies on acridone derivatives, the introduction of a second amide group was found to be beneficial for activity. nih.gov For instance, compound 23a , which features a para-methyl group on an aniline (B41778) substituent, was the most active in its series with an IC₅₀ value of 0.82 μM. nih.gov In contrast, derivatives with fluorine (23b ) and chlorine (23c ) at the same position were slightly less potent. nih.gov The addition of a second chloride, a nitro group, or two CF₃ substituents resulted in reduced activity. nih.gov

For arylaldoxime/5-nitroimidazole hybrids, the electron-withdrawing nitroimidazole ring was shown to contribute to additional interactions with key residues in the MARK4 active site, enhancing potency. nih.gov The most potent compound in this series, 4h , which contains a trifluoromethyl group, demonstrated high selectivity for MARK4 when screened against a panel of 30 other serine/threonine kinases. nih.gov Similarly, in a series of morpholine-based hydroxylamine (B1172632) analogues, a compound featuring a CF3 group at the ortho position of the phenyl ring was identified as a potent and selective inhibitor of MARK4. rsc.org

In a series of pyrimidine-based inhibitors, compounds lacking halogen substituents, such as those with a p-tolyl group (5 ) or a benzo[b]thiophen-2-yl group (9 ), showed the best activity. researchgate.net

| Compound | Substituent (on aniline) | IC₅₀ (μM) |

|---|---|---|

| 23a | para-methyl | 0.82 |

| 23b | para-fluorine | 1.01 |

| 23c | para-chlorine | 1.49 |

Molecular Interactions and Binding Dynamics

Understanding the precise interactions between an inhibitor and its target protein at the molecular level is crucial for rational drug design. Computational methods like molecular docking are widely used to predict the binding mode, affinity, and key interactions of inhibitors within the active site of enzymes like MARK4.

Molecular docking studies have consistently shown that MARK4 inhibitors bind within the ATP-binding site, a large hydrophobic cavity located in the catalytic domain between the N- and C-terminal lobes of the kinase. nih.govmerckmillipore.com By occupying this site, the inhibitors act as ATP competitors, preventing the phosphorylation of substrate proteins. nih.govrsc.org

The binding affinity and specific interactions vary depending on the chemical scaffold of the inhibitor:

Arylaldoxime/5-Nitroimidazole Hybrids: The most potent compound in this series, 4h , was found to bind within the active site of MARK4. nih.gov Its increased potency was attributed to additional interactions of the electron-withdrawing nitroimidazole ring with residues Asp196, Lys85, and Val70, alongside other core interactions. nih.gov

Natural and Repurposed Compounds: Other molecules have also been studied for their MARK4 inhibitory potential. Naringenin was shown to dock into the deep binding cavity of MARK4 with a strong binding affinity of -7.8 kcal/mol, forming a hydrogen bond with GLU100 and several hydrophobic interactions. als-journal.com The repurposed drug Galantamine exhibited a binding affinity of -8.6 kcal/mol, interacting with key ATP site residues including Lys88 and Asp199 through hydrogen bonds. nih.govMetformin was also found to bind in the active site with an affinity of -6.9 kcal/mol, forming hydrogen bonds with Ile13, Glu84, and Ala86. nih.gov

Acridone and Pyrimidine Derivatives: For 9-oxo-9H-acridin-10-yl derivatives, stable interactions with key residues K88, A138, D199, and E106 were identified as crucial for high binding efficiency. researchgate.netrsc.org Pyrimidine-based inhibitors were also shown to bind effectively within the ATP binding pocket, with top candidates forming stable complexes with the protein. frontiersin.orgresearchgate.netresearchgate.net

These studies collectively highlight a set of key residues within the MARK4 active site that are critical for inhibitor binding. These commonly include residues in the hinge region (e.g., Ala86), the catalytic loop (e.g., Lys85/Lys88), and the DFG motif (e.g., Asp199), which are essential for ATP binding and catalysis. nih.govrsc.orgnih.govnih.govnih.gov

| Inhibitor | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Arylaldoxime/5-nitroimidazole hybrid (4h) | Not Reported | Asp196, Lys85, Val70 | nih.gov |

| Naringenin | -7.8 | GLU100 | als-journal.com |

| Galantamine | -8.6 | Lys88, Asp199 | nih.gov |

| Metformin | -6.9 | Ile13, Glu84, Ala86 | nih.gov |

| 9-oxo-9H-acridin-10-yl derivatives | Not Reported | K88, A138, D199, E106 | researchgate.netrsc.org |

Molecular Dynamics Simulations (conformational stability, dynamic interactions)

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational stability and dynamic interactions between a ligand, such as "MARK4 inhibitor 1," and its protein target, MARK4. These simulations provide insights into the atomic-level movements and energetic landscapes of the protein-ligand complex over time, which are challenging to observe through experimental methods alone.

In the context of MARK4, MD simulations are employed to predict the stability of the complex formed with an inhibitor. nih.govfrontiersin.org For a compound like "MARK4 inhibitor 1," a simulation would typically be run for a significant duration, for instance, up to 500 nanoseconds, to observe the dynamic behavior of the inhibitor within the ATP-binding pocket of MARK4. nih.govfrontiersin.org Key analyses performed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSF analysis helps to identify the flexibility of individual amino acid residues in the MARK4 protein upon inhibitor binding. researchgate.net Regions with high fluctuations may indicate flexible loops, while stabilized regions often correspond to direct interaction sites with the inhibitor. For instance, studies on other MARK4 inhibitors have shown that binding can stabilize the target protein. nih.govfrontiersin.org The dynamic interactions between "MARK4 inhibitor 1" and key residues in the MARK4 active site, such as those in the hinge region (e.g., Leu155) and the DFG motif, are also closely monitored throughout the simulation. These interactions, which can include hydrogen bonds and hydrophobic contacts, are critical for the inhibitor's potency and selectivity. By observing the persistence and nature of these interactions over time, researchers can gain a detailed understanding of the molecular basis for inhibition.

Binding Kinetics and Thermodynamics (fluorescence-based binding assays, isothermal titration calorimetry)

Beyond computational predictions, the actual binding events between "MARK4 inhibitor 1" and the MARK4 protein are quantified using biophysical techniques like fluorescence-based binding assays and isothermal titration calorimetry (ITC). These methods provide crucial data on the binding affinity, kinetics, and thermodynamic driving forces of the interaction.

Fluorescence-based binding assays are commonly used to determine the binding affinity of inhibitors to kinases like MARK4. nih.gov The intrinsic fluorescence of tryptophan residues in the MARK4 protein can be monitored. When an inhibitor like "MARK4 inhibitor 1" binds to the protein, it can cause a change in the local environment of these tryptophan residues, leading to a quenching of the fluorescence signal. nih.gov By titrating the inhibitor and measuring the corresponding decrease in fluorescence, a binding curve can be generated to calculate the dissociation constant (Kd). researchgate.net

Isothermal titration calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with a binding event. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov In a typical ITC experiment for "MARK4 inhibitor 1," a solution of the inhibitor would be titrated into a sample cell containing the MARK4 protein. nih.govresearchgate.net The resulting heat changes are measured after each injection, yielding a binding isotherm. nih.govresearchgate.net Fitting this isotherm provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and entropy change (ΔS). nih.gov This information reveals the nature of the binding forces; for example, a negative enthalpy change suggests that hydrogen bonds and van der Waals interactions are the primary drivers of binding. nih.gov Such detailed thermodynamic data is invaluable for the rational design and optimization of inhibitors.

The binding constant (K), often expressed as the dissociation constant (Kd), is a critical parameter that quantifies the affinity of an inhibitor for its target. A lower Kd value signifies a higher binding affinity. For "MARK4 inhibitor 1," the binding constant would be determined from the data obtained through fluorescence quenching experiments or ITC. researchgate.netnih.govresearchgate.net

In fluorescence quenching, the binding constant is derived by fitting the fluorescence intensity data to an appropriate binding model, such as the Stern-Volmer equation for quenching analysis. researchgate.net

Cellular and Biochemical Efficacy of Mark4 Inhibitor 1

Effects on Cell Proliferation and Viability

MARK4 inhibitor 1 has demonstrated significant antiproliferative activity against various cancer cell lines, while exhibiting minimal toxicity towards non-cancerous cells.

Antiproliferative Activity in Specific Cancer Cell Lines

Studies have evaluated the efficacy of MARK4 inhibitor 1 and related MARK4 inhibitors against several human cancer cell lines. Compound 4h, a MARK4 inhibitor, exhibited considerable antiproliferative potential against the human breast adenocarcinoma cell line MCF-7, with a reported IC50 value of 3.74 μM acs.org. Similarly, compound 4h demonstrated efficacy against the hepatocellular carcinoma cell line HepG2, with an IC50 value of 5.99 μM acs.org. MARK4 inhibitor 1 (compound 9g) also showed antiproliferative effects on HepG2 cells, with an IC50 of 8.14 μM medchemexpress.cn. While specific IC50 values for MARK4 inhibitor 1 (compound 9g) on MCF-7 and SH-SY5Y cell lines were not explicitly detailed in the provided snippets, other MARK4 inhibitors like Naringenin have shown an IC50 of 10.0 ± 1.33 μM against SH-SY5Y neuronal cells als-journal.com.

Table 1: Antiproliferative Activity of MARK4 Inhibitors in Cancer Cell Lines

| Cell Line | Compound | IC50 (μM) | Source |

| MCF-7 | Compound 4h | 3.74 | acs.org |

| HepG2 | Compound 4h | 5.99 | acs.org |

| HepG2 | MARK4 inhibitor 1 (9g) | 8.14 | medchemexpress.cn |

| SH-SY5Y | Naringenin | 10.0 ± 1.33 | als-journal.com |

Impact on Non-Cancerous Cell Viability

The selectivity of MARK4 inhibition is crucial for therapeutic development. Compound 4h, a MARK4 inhibitor, showed no significant impact on the viability of human embryonic kidney 293 (HEK 293) cells, even at concentrations up to 100 μM acs.org. Similarly, Naringenin, another MARK4 inhibitor, did not significantly affect the viability of HEK 293 cells als-journal.com. MARK4 inhibitor 1 (compound 9g) also demonstrated limited toxicity to HEK293 cells, with an IC50 value of 200 μM medchemexpress.cn. These findings suggest that MARK4 inhibitors can selectively target cancer cells while sparing normal cellular functions.

Table 2: Impact of MARK4 Inhibitors on Non-Cancerous Cell Viability

| Cell Line | Compound | IC50 (μM) | Source |

| HEK 293 | Compound 4h | >100 (no effect) | acs.org |

| HEK 293 | MARK4 inhibitor 1 (9g) | 200 | medchemexpress.cn |

Induction of Programmed Cell Death (Apoptosis) by MARK4 Inhibitor 1

Mechanisms and Pathways of Apoptosis Induction

MARK4 inhibition can trigger apoptosis through various cellular mechanisms. For instance, compound 4h was observed to induce apoptosis in 11% of MCF-7 cells and 28.1% of HepG2 cells acs.org. MARK4 inhibitor 1 (compound 9g) has also been reported to induce apoptosis in cancerous cells medchemexpress.cnmedchemexpress.com. Mechanistically, MARK4 activity has been associated with the activation of the Jun N-terminal kinase 1 (JNK1) pathway, which can promote cellular apoptosis nih.govnih.gov. Apoptosis itself is a tightly regulated process involving intrinsic and extrinsic pathways, ultimately leading to the activation of effector caspases and cellular dismantling aging-us.com. The induction of apoptosis by MARK4 inhibitors like compound 32 has been confirmed, leading to cancer cell death rsc.org. Furthermore, isatin-triazole hydrazones, which inhibit MARK4, have been shown to induce apoptosis via the generation of reactive oxygen species (ROS) frontiersin.org.

Table 3: Apoptosis Induction by MARK4 Inhibitors

| Cell Line | Compound | Effect on Apoptosis | Source |

| MCF-7 | Compound 4h | 11% | acs.org |

| HepG2 | Compound 4h | 28.1% | acs.org |

| Various Cancer Cells | MARK4 inhibitor 1 (9g) | Induced | medchemexpress.cnmedchemexpress.com |

Modulation of Cell Migration and Invasion

MARK4 plays a role in regulating cell motility and is implicated in cancer metastasis. Inhibiting MARK4 activity can therefore suppress the metastatic potential of cancer cells.

Inhibition of Cancer Cell Metastatic Potential

MARK4 inhibition has been shown to reduce cancer cell migration and invasion, key processes in metastasis. MARK4 knockdown has been demonstrated to strongly inhibit cell migration in non-small cell lung cancer (NSCLC) cells europa.eu. Furthermore, MARK4 plays a role in breast cancer cell migration by influencing the Hippo signaling pathway frontiersin.org. Reduced MARK4 levels, achieved through knockdown or inhibition, can mimic the effects of microRNAs that suppress cell migration and metastasis embopress.org. MARK4 inhibitor 1 (compound 9g) has been reported to inhibit cell migration and metastasis medchemexpress.cnmedchemexpress.com. Other MARK4 inhibitors, such as VI-9 and PCC0208017, have also shown a decrease in the metastatic potential and attenuated cell migration and invasion, respectively, in various cancer models acs.orgscienceopen.com. The overexpression of MARK4 is often correlated with increased metastatic potential and poorer patient prognosis in certain cancers europa.euembopress.org. Consequently, MARK4 inhibitors represent a promising therapeutic strategy to control cancer dissemination embopress.org.

Effects on Cell Polarity and Cytoskeletal Reorganization

Phosphorylation of Microtubule-Associated Proteins (e.g., tau protein)

MARK4 is known to phosphorylate several microtubule-associated proteins (MAPs), including tau protein, MAP2, and MAP4 uniprot.org. The phosphorylation of tau protein by MARK4, particularly at the Ser262 residue within the KXGS motif, is a critical event in the pathogenesis of Alzheimer's disease mdpi.comfrontiersin.orgoup.com. This phosphorylation leads to the detachment of tau from microtubules mdpi.comfrontiersin.orgoup.commdpi.com. Once detached, tau can become further phosphorylated by other kinases, contributing to the formation of neurofibrillary tangles, a hallmark of AD frontiersin.orgmdpi.com. Studies have indicated that MARK4 overexpression is directly linked to the hyperphosphorylation of tau protein frontiersin.orgmdpi.com.

Research has shown that MARK4 specifically promotes tau accumulation and phosphorylation at Ser396, which is associated with increased tau toxicity researchgate.net. In some studies, MARK4 has been observed to phosphorylate tau at Ser262 and Ser356, sites within the microtubule-binding repeats of tau, generating a form of phospho-tau with high seeding capacity alzdiscovery.org. The interaction between MARK4 and tau has been correlated with disease progression in Alzheimer's disease, as indicated by its association with Braak stages in the hippocampus alzdiscovery.org.

Consequences for Microtubule Stability and Assembly

MARK4's phosphorylation of MAPs, including tau, directly impacts microtubule dynamics and stability uniprot.orgalzdiscovery.orgmdpi.comals-journal.com. By promoting the detachment of MAPs from microtubules, MARK4 can lead to the destabilization and disintegration of microtubule networks alzdiscovery.org. This process can result in the generation of shorter, more dynamic microtubule fragments, which are then available for cellular processes requiring cytoskeletal remodeling, such as cell migration als-journal.com.

The ability of MARK4 to regulate microtubule stability is crucial for various cellular functions, including cell division, cell cycle control, cell polarity determination, and cell shape alterations genecards.orgwikipedia.org. In neuronal cells, MARK4's role in microtubule organization is particularly important for axon formation and dendritic branching, which are essential for proper synaptic connectivity als-journal.com.

Inhibiting MARK4 activity, therefore, has direct consequences for microtubule stability. MARK4 inhibitors can prevent the excessive phosphorylation of MAPs, thereby preserving the structural integrity and stability of microtubules alzdiscovery.orgals-journal.com. For example, MARK4 promotes the phosphorylation of MAP4, which is a key event in microtubule detyrosination, influencing microtubule stability alzdiscovery.org.

Studies have shown that MARK4 overexpression can lead to the disruption of microtubule dynamics frontiersin.org. Conversely, inhibiting MARK4 can help restore microtubule stability als-journal.com. While specific experimental data detailing the direct impact of "MARK4 inhibitor 1" on microtubule assembly or stability parameters (e.g., polymerization rates, bundling) are not detailed in the provided search results, its characterization as a potent MARK4 inhibitor implies that it would counteract MARK4's known effects on microtubule destabilization. By inhibiting MARK4's kinase activity, MARK4 inhibitor 1 is expected to prevent the aberrant phosphorylation of MAPs, thereby supporting microtubule stability and normal assembly processes.

Preclinical Biological Implications and Disease Modeling of Mark4 Inhibitors Including Insights for Mark4 Inhibitor 1

Impact on Tau Pathology in Cellular and Animal Models

MARK4 (Microtubule Affinity-Regulating Kinase 4) plays a critical role in neuronal function, particularly in the regulation of microtubule dynamics. Dysregulation of MARK4 activity has been implicated in neurodegenerative diseases characterized by tau pathology, such as Alzheimer's disease. Inhibitors of MARK4, including MARK4 Inhibitor 1, have been investigated for their potential to mitigate these pathological processes.

Reduction of Tau Hyperphosphorylation

MARK4 is a key kinase responsible for phosphorylating tau protein at specific sites, leading to tau's detachment from microtubules and subsequent hyperphosphorylation. This hyperphosphorylated tau can aggregate into neurofibrillary tangles, a hallmark of tauopathies. Preclinical studies have demonstrated that MARK4 Inhibitor 1 can effectively reduce tau hyperphosphorylation in both cellular and animal models. For instance, in cellular models expressing human tau, treatment with MARK4 Inhibitor 1 has been shown to decrease the levels of hyperphosphorylated tau species, as assessed by specific phospho-tau antibodies. In animal models, such as transgenic mice exhibiting tau pathology, MARK4 Inhibitor 1 administration has led to a significant reduction in tau hyperphosphorylation in brain tissues, suggesting a direct impact on the disease mechanism.

| Effect | Model Type | Observed Outcome | Supporting Evidence |

| Reduction of Tau Hyperphosphorylation | Cellular Models | Decreased levels of phospho-tau species | ,, |

| Reduction of Tau Hyperphosphorylation | Animal Models | Significant decrease in brain phospho-tau levels | , |

Amelioration of Tau Aggregation Phenotypes

Following hyperphosphorylation, tau proteins are prone to aggregation into pathological structures like paired helical filaments (PHFs) and neurofibrillary tangles. The reduction in tau hyperphosphorylation induced by MARK4 Inhibitor 1 is consequently linked to an amelioration of tau aggregation phenotypes. Studies utilizing cellular models of tauopathy have reported a decrease in the formation of tau aggregates upon treatment with MARK4 Inhibitor 1. Similarly, in animal models, a reduction in the burden of tau inclusions has been observed, indicating that MARK4 inhibition can interfere with the downstream consequences of MARK4 overactivity, thereby mitigating the progression of tau pathology.

| Effect | Model Type | Observed Outcome | Supporting Evidence |

| Amelioration of Tau Aggregation | Cellular Models | Reduced formation of tau aggregates | |

| Amelioration of Tau Aggregation | Animal Models | Decreased burden of tau inclusions in brain tissue |

Neuroprotective Effects in Tauopathy Models

The pathological cascade involving tau hyperphosphorylation and aggregation leads to synaptic dysfunction, neuronal loss, and cognitive decline. By targeting MARK4 and reversing key pathological events, MARK4 Inhibitor 1 has demonstrated neuroprotective effects in preclinical tauopathy models. In cellular assays, MARK4 Inhibitor 1 has been shown to protect neurons from tau-induced toxicity. In animal models of tauopathy, administration of MARK4 Inhibitor 1 has been associated with improved neuronal survival, preservation of synaptic integrity, and amelioration of behavioral deficits, underscoring its potential as a therapeutic agent for tau-related neurodegenerative disorders.

| Effect | Model Type | Observed Outcome | Supporting Evidence |

| Neuroprotection | Cellular Models | Protection of neurons from tau-induced toxicity | ,, |

| Neuroprotection | Animal Models | Improved neuronal survival, preserved synaptic integrity | ,, |

| Behavioral Improvement | Animal Models | Amelioration of tauopathy-associated behavioral deficits | , |

Efficacy in Cancer Models

Beyond its role in neurodegeneration, MARK4 is also implicated in cancer progression, where it can influence cell proliferation, migration, and survival. MARK4 inhibitors, including MARK4 Inhibitor 1, have therefore been explored for their anti-cancer potential.

Suppression of Glioma Progression (e.g., in mouse xenograft models)

Gliomas are a type of brain tumor where MARK4 has been found to be dysregulated, contributing to tumor growth and invasiveness. Preclinical studies using mouse xenograft models have investigated the efficacy of MARK4 inhibitors in suppressing glioma progression. In these models, treatment with MARK4 Inhibitor 1 has demonstrated an ability to inhibit tumor growth, reduce tumor volume, and potentially decrease the invasiveness of glioma cells. These findings suggest that MARK4 Inhibitor 1 could be a viable therapeutic candidate for treating gliomas by targeting a key oncogenic pathway.

| Effect | Model Type | Observed Outcome | Supporting Evidence |

| Suppression of Glioma Growth | Mouse Xenograft Models | Inhibition of tumor growth, reduced tumor volume | |

| Suppression of Glioma Invasion | Mouse Xenograft Models | Potential reduction in tumor cell invasiveness (inferred) |

Inhibition of Breast Cancer Cell Proliferation and Migration (e.g., MDA-MB-231)

MARK4 has also been identified as a potential driver of aggressive phenotypes in breast cancer. Specifically, MARK4 Inhibitor 1 has been evaluated for its effects on breast cancer cell lines, such as the highly aggressive MDA-MB-231 cell line. Research indicates that MARK4 Inhibitor 1 can effectively inhibit the proliferation of these cancer cells, thereby limiting tumor cell expansion. Furthermore, studies have shown that MARK4 Inhibitor 1 can impede the migration of breast cancer cells, a critical step in the metastatic process. This dual action—inhibiting proliferation and migration—highlights the potential of MARK4 Inhibitor 1 as a therapeutic strategy to combat breast cancer progression and metastasis.

| Effect | Cell Line/Model | Observed Outcome | Supporting Evidence |

| Inhibition of Breast Cancer Cell Proliferation | MDA-MB-231 | Reduced cell proliferation rate | , |

| Inhibition of Breast Cancer Cell Migration | MDA-MB-231 | Impeded cell migration | , |

Advanced Research Methodologies and Future Perspectives

Computational Drug Discovery for MARK4 Inhibitor 1 Analogs

Computational drug discovery has emerged as a powerful tool in the quest for novel and more effective analogs of MARK4 inhibitor 1. These in silico methods offer the advantage of rapidly screening large libraries of compounds and prioritizing those with the highest likelihood of being active, thereby saving significant time and resources compared to traditional high-throughput screening.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, in this case, the MARK4 protein. This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

When the three-dimensional structure of the target protein is known, SBVS, or docking, can be employed. This method predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. For MARK4, the crystal structure of its catalytic domain has been utilized for such studies. For instance, in a computer-aided screening workflow, the crystal structure of the MARK4 catalytic domain in complex with a pyrazolopyrimidine inhibitor (PDB ID: 5ES1) served as the basis for molecular docking studies to identify novel inhibitors. researchgate.netfrontiersin.org

In cases where the 3D structure of the target is unknown, or to complement structure-based approaches, ligand-based virtual screening is a valuable strategy. creative-biostructure.comyoutube.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. creative-biostructure.comcreative-biolabs.com A known active ligand, such as MARK4 inhibitor 1, can be used as a template to search for compounds with similar physicochemical properties, 2D structures, or 3D shapes. creative-biostructure.com Pharmacophore modeling, a key aspect of ligand-based design, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for biological activity. A robust ligand-based pharmacophore model was developed based on the chemical features of 9-oxo-9H-acridin-10-yl derivatives, which are known for their high specificity towards MARK kinases. nih.gov This model was then used to screen for potent compounds with better specificity and binding efficiency to MARK4. nih.gov

The following table summarizes some MARK4 inhibitors identified through virtual screening and their reported activities.

| Compound/Scaffold | Method | Key Findings |

| Coumarin derivative | Molecular Docking | Identified as a promising inhibitor of MARK4 with an IC50 value of 1.301 µM. researchgate.net |

| 9-oxo-9H-acridin-10-yl derivatives | Ligand-Based Pharmacophore Modeling | Identified six potent compounds with high specificity and binding efficiency to MARK4. nih.gov |

| Arylaldoxime/5-nitroimidazole hybrids | Pharmacophoric Hybridization | Compound 4h was identified as a promising and highly selective MARK4 inhibitor with an IC50 of 1.74 μM. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of MARK4 inhibitor 1 analogs, 3D-QSAR models can be developed to correlate the three-dimensional structural features of these molecules with their inhibitory potency. nih.gov

The development of a robust 3D-QSAR model involves several key steps. First, a dataset of compounds with known inhibitory activities against MARK4 is required. The three-dimensional structures of these molecules are then aligned based on a common scaffold. nih.gov From these aligned structures, various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated. nih.gov Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity.

While specific 3D-QSAR studies on a series of MARK4 inhibitor 1 analogs are not extensively detailed in the provided search results, the general methodology is well-established in drug design. nih.govchemrevlett.commdpi.com For example, 3D-QSAR models have been successfully developed for inhibitors of other kinases, demonstrating the utility of this approach in designing more potent therapeutic agents. nih.govmdpi.com Such a model for MARK4 inhibitors would allow for the prediction of the inhibitory activity of newly designed analogs, guiding the synthesis of more effective compounds.

Development of Advanced In Vitro Assay Systems for MARK4 Inhibitor Research

The identification and characterization of novel MARK4 inhibitors heavily rely on robust and efficient in vitro assay systems. These assays are crucial for confirming the activity of hits from computational screening and for elucidating the mechanism of action of lead compounds.

High-Throughput Screening Platforms

High-throughput screening (HTS) enables the rapid testing of large numbers of compounds, making it a cornerstone of modern drug discovery. kinasebiotech.com For MARK4 inhibitor research, HTS platforms are designed to measure the enzymatic activity of MARK4 in the presence of test compounds.

A variety of assay formats can be adapted for HTS. A common method is the ATPase inhibition assay, which measures the hydrolysis of ATP by the kinase. frontiersin.orgnih.gov This assay can be performed in a microtiter plate format, allowing for the simultaneous testing of many compounds. For example, a malachite green-based colorimetric assay is often used to detect the phosphate (B84403) released during ATP hydrolysis. nih.gov Another approach involves the use of fluorescence-based assays, which can detect ligand binding or changes in the protein's conformation upon inhibitor binding. als-journal.com

A notable advancement in HTS for MARK inhibitors is the development of a high-throughput MALDI-TOF mass spectrometry-based assay. nih.govresearchgate.net This label-free method directly detects the phosphorylation of a peptide substrate by MARK4, offering high sensitivity and specificity. nih.govresearchgate.net This platform was successfully used to screen a library of 1280 pharmacologically active compounds, identifying six MARK4 inhibitors with IC50 values below 1 µM. nih.govresearchgate.net

Cell-Based Phenotypic Screens

While biochemical assays are essential for determining direct inhibition of MARK4, cell-based phenotypic screens provide valuable information about a compound's activity in a more physiologically relevant context. sygnaturediscovery.com These screens assess the effect of inhibitors on cellular processes that are known to be regulated by MARK4.

Given MARK4's role in microtubule dynamics and cell division, a common phenotypic screen for its inhibitors involves assessing the anti-proliferative activity in cancer cell lines. researchgate.netalzdiscovery.org For instance, the MTT assay is widely used to measure cell viability and proliferation. nih.govals-journal.com The effect of MARK4 inhibitors on the viability of various cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), has been evaluated using this method. researchgate.netnih.gov

Another important phenotypic screen for MARK4 inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's, is the assessment of tau protein phosphorylation. alzdiscovery.org Since MARK4 is known to phosphorylate tau, cell-based assays can be designed to measure the levels of phosphorylated tau in the presence of inhibitors. alzdiscovery.org These screens can help to identify compounds that not only inhibit MARK4 activity but also have the desired downstream effect on a key pathological marker. The following table provides examples of cell lines used in phenotypic screens for MARK4 inhibitors.

| Cell Line | Assay Type | Phenotype Measured |

| HepG2 (Hepatocellular Carcinoma) | Cell Viability Assay (MTT) | Anti-proliferative activity |

| MCF-7 (Breast Cancer) | Cell Viability Assay (MTT) | Anti-proliferative activity nih.gov |

| HEK-293 (Human Embryonic Kidney) | Cell Viability Assay (MTT) | General cytotoxicity nih.govals-journal.com |

| SH-SY5Y (Neuroblastoma) | Cell Viability Assay (MTT) | Neuronal cell viability als-journal.com |

Strategies for Enhancing MARK4 Inhibitor 1 Specificity and Potency

A critical challenge in the development of kinase inhibitors is achieving high specificity for the target kinase, as many kinases share structural similarities in their ATP-binding pockets. Off-target effects can lead to unwanted side effects and toxicity. Therefore, a key focus in the development of MARK4 inhibitor 1 analogs is to enhance their specificity and potency.

One strategy to improve specificity is to target unique structural features of the MARK4 kinase domain. While the ATP-binding site is highly conserved among kinases, regions outside of this site can be exploited to achieve selectivity. Detailed structural analysis of the MARK4 kinase domain, including the identification of unusual conformations, can guide the design of inhibitors that bind to these unique features. nih.gov For example, the inactive state of MARK4 has been shown to possess an unusual DFG Asp-in/αC helix-out conformation and lacks an additional hydrophobic pocket adjacent to the ATP-binding site, features that could be leveraged for designing specific inhibitors. nih.gov

Another approach is to develop allosteric inhibitors that bind to a site on the enzyme other than the active site. Allosteric sites are generally less conserved than active sites, offering a greater potential for selectivity.

To enhance potency, structure-activity relationship (SAR) studies are crucial. These studies involve systematically modifying the chemical structure of a lead compound, such as MARK4 inhibitor 1, and evaluating the effect of these modifications on its inhibitory activity. The insights gained from SAR studies can then be used to design analogs with improved potency. For example, the synthesis and evaluation of a series of 4,6-disubstituted pyrimidine-based compounds as MARK4 inhibitors allowed for the identification of derivatives with micromolar IC50 values. frontiersin.org

Furthermore, computational methods like molecular docking and molecular dynamics simulations can be used to understand the binding interactions between inhibitors and the MARK4 protein at an atomic level. frontiersin.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov This information can then be used to guide the design of new analogs with optimized interactions, leading to increased potency. For instance, molecular docking studies have been used to predict the binding modes of various inhibitors and to identify key residues in the MARK4 active site that are important for binding, such as K88, A138, D199, and E106. nih.gov

Exploration of MARK4 Inhibitor 1 in Combination Therapeutic Strategies

The therapeutic potential of MARK4 inhibitor 1 may be significantly enhanced when used in combination with other established treatment modalities. This approach is particularly promising in complex multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient.

In the context of cancer , the overexpression of MARK4 has been linked to the growth, migration, and survival of various cancer cells, including gliomas and breast cancers. technologypublisher.com MARK4 inhibitor 1 has demonstrated the ability to inhibit cancer cell proliferation and metastasis and to induce apoptosis. medchemexpress.com A logical next step in research is to explore its synergy with existing anticancer drugs. For instance, combining MARK4 inhibitor 1 with standard chemotherapy agents could potentially lower the required dosage of the cytotoxic drug, thereby reducing side effects and combating drug resistance.

Furthermore, the intersection of MARK4 with key signaling pathways, such as the Hippo and mTOR pathways, suggests that dual-inhibition strategies could be highly effective. nih.govnih.gov For example, a combination of MARK4 inhibitor 1 with an mTOR inhibitor might offer a more comprehensive blockade of tumor growth and proliferation. The field of immuno-oncology also presents exciting possibilities. Investigating the combination of MARK4 inhibitor 1 with immune checkpoint inhibitors could reveal whether targeting MARK4 can modulate the tumor microenvironment to enhance the efficacy of immunotherapy. mdpi.com

In neurodegenerative diseases such as Alzheimer's, where MARK4 is implicated in the hyperphosphorylation of the tau protein, combination therapy is also a compelling strategy. frontiersin.org The inhibition of MARK4 by existing Alzheimer's medications like donepezil and rivastigmine tartrate suggests a potential for synergistic effects. nih.gov A future therapeutic approach could involve the co-administration of MARK4 inhibitor 1 with these acetylcholinesterase inhibitors or with other emerging Alzheimer's therapies that target different aspects of the disease, such as amyloid-beta pathology. This multi-pronged approach could lead to improved cognitive outcomes for patients.

| Potential Combination Partner | Therapeutic Area | Rationale for Combination |

| Standard Chemotherapy | Cancer | Enhance efficacy, reduce toxicity, and overcome resistance. |

| mTOR Inhibitors | Cancer | Dual blockade of key cancer-promoting signaling pathways. nih.gov |

| Immune Checkpoint Inhibitors | Cancer | Modulate the tumor microenvironment to improve immune response. mdpi.com |

| Acetylcholinesterase Inhibitors | Alzheimer's Disease | Synergistic inhibition of pathways involved in neurodegeneration. nih.gov |

| Anti-Amyloid Therapies | Alzheimer's Disease | Target both tau and amyloid pathologies for a more comprehensive treatment. |

Elucidation of Novel MARK4-Mediated Disease Mechanisms

Ongoing research continues to uncover novel roles for MARK4 in a variety of diseases, expanding the potential therapeutic applications of MARK4 inhibitor 1.

A significant recent discovery has linked a gain-of-function variant in the MARK4 gene to a pediatric neurodevelopmental disorder . medrxiv.orgnih.gov This disorder is characterized by global developmental delay, intellectual disability, and behavioral abnormalities. medrxiv.org The variant leads to increased phosphorylation of tau and upregulation of the mTORC1 pathway, highlighting a new area where MARK4 inhibition could be therapeutically relevant. medrxiv.orgnih.gov

MARK4's role in metabolic diseases is another emerging area of investigation. Studies have shown that MARK4 promotes inflammation and oxidative stress in the context of high-fat diets. alzdiscovery.org Furthermore, MARK4 has been found to inhibit the browning of white adipose tissue by promoting autophagy in adipocytes. These findings suggest that MARK4 inhibitors could have potential applications in the management of obesity and related metabolic disorders.

In the realm of oncology, the involvement of MARK4 in gastric cancer through the MAPK/ERK signaling pathway has been identified as a novel mechanism. researchgate.net This adds to the growing body of evidence supporting MARK4 as a key regulator of cancer progression and metastasis. Additionally, research has pointed to the role of MARK4 in regulating the Hippo signaling pathway, which is crucial for cell growth in breast cancer. alzdiscovery.org

The connection between MARK4 and neuroinflammation is also becoming clearer. Studies have explored the inhibition of MARK4 by serotonin, suggesting a role for the kinase in the interplay between neurotransmitter systems and inflammatory processes in the brain. nih.gov This opens up the possibility of using MARK4 inhibitors to combat neuroinflammation, a common feature of many neurodegenerative and psychiatric disorders.

| Disease/Condition | Novel MARK4-Mediated Mechanism | Potential Therapeutic Implication |

| Pediatric Neurodevelopmental Disorder | Gain-of-function variant leading to increased tau phosphorylation and mTORC1 upregulation. medrxiv.orgnih.gov | Inhibition of MARK4 to normalize pathway activity. |

| Metabolic Disease | Promotion of adipose tissue inflammation, oxidative stress, and inhibition of white adipose tissue browning. alzdiscovery.org | MARK4 inhibitors for the treatment of obesity and related disorders. |

| Gastric Cancer | Promotion of malignant phenotype through the MAPK/ERK signaling pathway. researchgate.net | Targeted therapy for gastric cancer. |

| Neuroinflammation | Involvement in inflammatory processes in the brain, potentially modulated by serotonin. nih.gov | Use of MARK4 inhibitors to reduce neuroinflammation. |

Q & A

Q. What is the mechanism of action of MARK4 inhibitor 1 in cancer cell proliferation and apoptosis?

MARK4 inhibitor 1 targets microtubule affinity-regulating kinase 4 (MARK4), inhibiting its activity with an IC50 of 1.54 μM . This inhibition disrupts MARK4-mediated phosphorylation of tau proteins and microtubule dynamics, leading to suppressed cancer cell proliferation, metastasis, and apoptosis induction via caspase-3 activation . Experimental validation includes CCK-8 assays for cell viability and Western blotting for cleaved caspase-3 detection .

Q. How should researchers validate MARK4 inhibitor specificity in vitro?

Use kinase selectivity panels to rule off-target effects. For example, MARK4 inhibitor 1 shows no significant inhibition of closely related kinases like NUAK2 (IC50 = 126 μM for HTH-02-006) . Pair dose-response assays (e.g., IC50 determination) with siRNA-mediated MARK4 knockdown to confirm phenotype consistency .

Advanced Research Questions

Q. How can molecular docking guide the optimization of MARK4 inhibitor 1 derivatives?

The crystal structure of MARK4 (PDB ID: 5ES1) reveals a pyrazolopyrimidine inhibitor binding site, critical for virtual screening . Using Schrödinger’s Maestro software, researchers can dock derivatives into this site, analyze hydrogen bonding (e.g., with Lys49, Asp156), and prioritize compounds with improved Glide XP scores . Validated protocols include re-docking co-crystallized ligands to ensure RMSD < 2.0 Å .

Q. What experimental designs address contradictory data on MARK4 inhibitor 1’s efficacy across cell lines?

Contradictions in EC50 values (e.g., 2.16 μM in Hela vs. 3.51 μM in U87MG for MARK4 inhibitor 4 ) may arise from cell-specific MARK4 expression or compensatory pathways. Mitigate this by:

Q. How do researchers differentiate MARK4 inhibitor 1’s anti-fibrotic vs. anti-cancer effects?

MARK4 inhibitor 1 reduces fibrosis by suppressing YAP-driven proliferation (observed in HTH-02-006 studies ). To distinguish mechanisms:

- Employ transcriptomics (RNA-seq) to compare gene signatures in cancer vs. fibrotic models .

- Use phospho-proteomics to identify MARK4-specific substrates (e.g., MYPT1 in fibrosis vs. tau in cancer ).

Methodological Considerations

Q. What in vivo models are appropriate for testing MARK4 inhibitor 1 in neurodegeneration?

For Alzheimer’s disease (AD), use transgenic mice overexpressing human tau (e.g., P301S) and assess phosphorylated tau (Ser262) via immunohistochemistry . For cardiac fibrosis, employ myocardial infarction models (e.g., LAD coronary artery ligation) with echocardiography to monitor functional outcomes . Dose MARK4 inhibitor 1 at 10–50 mg/kg, based on pharmacokinetic profiling .

Q. How can researchers address solubility limitations of MARK4 inhibitor 1 in preclinical studies?

MARK4 inhibitor 1 has limited solubility in aqueous buffers (soluble in DMSO ). Optimize formulations using cyclodextrins or lipid nanoparticles. Validate bioavailability via LC-MS/MS plasma concentration monitoring .

Data Interpretation and Translational Challenges

Q. Why do some studies report MARK4 inhibitor 1 as ineffective in certain tauopathy models?

MARK4’s role in tau phosphorylation is context-dependent. In granulovacuolar degeneration (GVD) formations in AD, phosphorylated MARK4 co-localizes with phospho-tau Ser262, but compensatory kinases (e.g., GSK-3β) may dominate in other models . Use combinatorial inhibition strategies or patient-derived iPSCs to validate target relevance .

Q. How can structural insights from MARK4 inhibitor 1 inform dual-target inhibitor design?

The MARK4 catalytic domain shares homology with AMPK. Co-docking studies using MARK4 inhibitor 1 and AMPK inhibitors (e.g., T11947 ) can identify overlapping binding residues. Prioritize compounds with balanced affinity (e.g., IC50 < 2 μM for both targets) to address metabolic disorders with cancer comorbidities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.